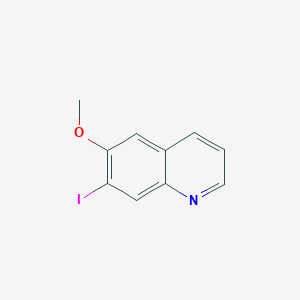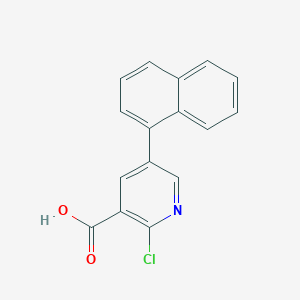
2-Chloro-5-(naphthalen-1-yl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(naphthalen-1-yl)nicotinic acid is an organic compound with the molecular formula C16H10ClNO2. It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a chlorine atom, and the hydrogen atom at the 5-position is replaced by a naphthalen-1-yl group.
Preparation Methods
The preparation of 2-Chloro-5-(naphthalen-1-yl)nicotinic acid typically involves multi-step synthetic routes. One common method includes the functionalization of naphthalene followed by coupling with nicotinic acid. The reaction conditions often involve the use of organic solvents such as ethanol or acetone . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimization for large-scale production .
Chemical Reactions Analysis
2-Chloro-5-(naphthalen-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-5-(naphthalen-1-yl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: The compound may be used in the study of biological pathways and interactions.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates
Mechanism of Action
The mechanism of action of 2-Chloro-5-(naphthalen-1-yl)nicotinic acid involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparison with Similar Compounds
2-Chloro-5-(naphthalen-1-yl)nicotinic acid can be compared with other similar compounds such as:
5-(Naphthalen-1-yl)nicotinic acid: Similar structure but lacks the chlorine atom at the 2-position.
Nicotinic acid derivatives: Various derivatives with different substituents at the 2 and 5 positions.
Properties
Molecular Formula |
C16H10ClNO2 |
|---|---|
Molecular Weight |
283.71 g/mol |
IUPAC Name |
2-chloro-5-naphthalen-1-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO2/c17-15-14(16(19)20)8-11(9-18-15)13-7-3-5-10-4-1-2-6-12(10)13/h1-9H,(H,19,20) |
InChI Key |
BBHBULUJAPMDTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(N=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11837989.png)
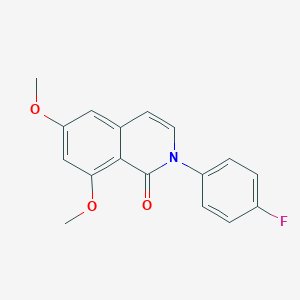

![tert-Butyl 7-(2-aminoethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11838017.png)
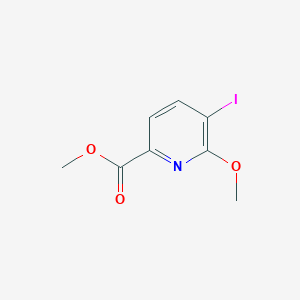
![(8R,9S,13S,14S,16R,17R)-1,2-dideuterio-3-deuteriooxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol](/img/structure/B11838023.png)

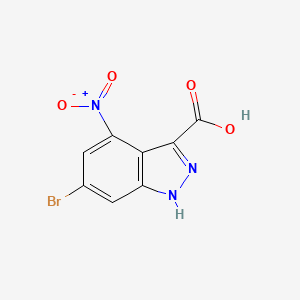
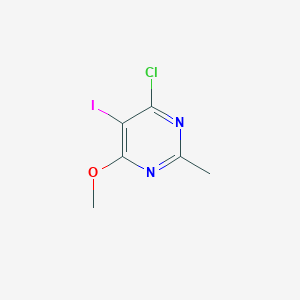
![2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B11838035.png)
